molecular formula C22H22N2O4 B2755610 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-86-2

3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2755610
CAS No.: 862830-86-2
M. Wt: 378.428
InChI Key: MUTHXLOBNPEZGW-UHFFFAOYSA-N
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Description

3-(Cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core, a cyclopentanecarboxamido group, and a 4-methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Cyclopentanecarboxamido Group: This step involves the reaction of the benzofuran intermediate with cyclopentanecarboxylic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

    Attachment of the 4-Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the benzofuran intermediate reacts with 4-methoxyphenyl halides under suitable conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the best solvents, temperatures, and catalysts.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert amide groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(Cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentanecarboxamido)-N-phenylbenzofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    3-(Cyclopentanecarboxamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    3-(Cyclopentanecarboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: The presence of a chlorine atom can significantly change its electronic properties and reactivity.

Uniqueness

3-(Cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can enhance its lipophilicity and influence its interaction with biological membranes and targets. This structural feature may also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-16-12-10-15(11-13-16)23-22(26)20-19(17-8-4-5-9-18(17)28-20)24-21(25)14-6-2-3-7-14/h4-5,8-14H,2-3,6-7H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTHXLOBNPEZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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